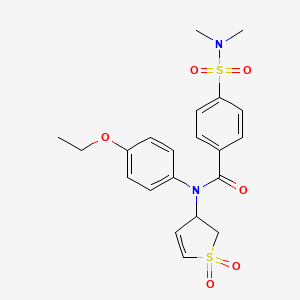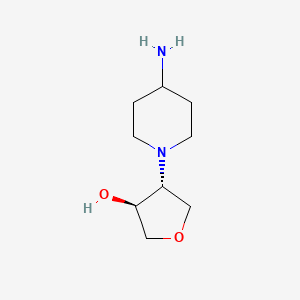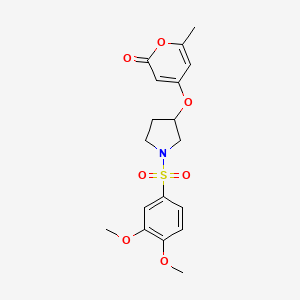![molecular formula C9H14N2O2 B2506285 1,3-Diazaspiro[5.5]undecane-2,4-dione CAS No. 1340492-22-9](/img/structure/B2506285.png)
1,3-Diazaspiro[5.5]undecane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Diazaspiro[5.5]undecane-2,4-dione is a unique chemical compound with the linear formula C9H14N2O2 . It’s part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers .
Synthesis Analysis
The synthesis of spiro[5.5]undecane derivatives has been reported in the literature . These compounds exhibit intriguing conformational and configurational aspects, and their stereochemistry has been extensively investigated . The synthesis procedures are based on acetalization and transthioacetalization processes .Molecular Structure Analysis
Spiro[5.5]undecane, considered as the parent compound of the series, is chiral . Its chirality is due to the helicity of the spirane skeleton . The flipping of the six-membered rings transforms one enantiomer into the other, this conformational equilibrium being an enantiomeric inversion .Chemical Reactions Analysis
The 3,9-disubstituted-spiro[5.5]undecane derivatives show anancomeric structures . The conformational equilibria are shifted toward the conformers with the larger groups in equatorial orientation .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Synthesis and Crystallography : A study by Ahmed et al. (2012) focused on synthesizing various derivatives of 1,3-Diazaspiro[5.5]undecane-2,4-dione. These compounds were characterized using different analytical techniques, highlighting their structural complexity (Ahmed et al., 2012).
- Crystal Structure Investigation : Todorov et al. (2009) explored the crystal structures of related amino-cycloalkanespiro-hydantoins, providing insights into molecular aggregation and hydrogen bonding patterns, critical for understanding the structural properties of similar compounds (Todorov et al., 2009).
Biological and Pharmaceutical Research
- Bioactivity and Synthesis : Blanco‐Ania et al. (2017) reviewed the biological activity and synthesis of 1,9-diazaspiro[5.5]undecanes, including this compound, highlighting their potential in treating various disorders such as obesity and pain (Blanco‐Ania et al., 2017).
- Anticonvulsant Profiles : Research by Aboul-Enein et al. (2014) delved into the synthesis and evaluation of anticonvulsant properties of certain diazaspiro[5.5]undecane derivatives, showcasing the potential of these compounds in epilepsy treatment (Aboul-Enein et al., 2014).
Chemical Properties and Reactions
- Photophysical Studies : Aggarwal and Khurana (2015) conducted photophysical studies on diazaspiro compounds, which could enhance understanding of their behavior under different environmental conditions (Aggarwal & Khurana, 2015).
- Stereoselective Synthesis : Islam et al. (2017) developed a methodology for the synthesis of 1,3-Diazaspiro[5.5]undecane derivatives, emphasizing the importance of stereoselectivity in chemical synthesis (Islam et al., 2017).
Miscellaneous Applications
- Solid-Phase Synthesis : Macleod et al. (2006) reported on the microwave-assisted solid-phase synthesis of various diazaspirocycles, demonstrating advanced synthetic techniques for these compounds (Macleod et al., 2006).
- Drug Discovery Scaffolds : Jenkins et al. (2009) focused on the synthesis of novel spiro scaffolds, including diazaspiro[5.5]undecane derivatives, for drug discovery applications (Jenkins et al., 2009).
Safety and Hazards
Eigenschaften
IUPAC Name |
1,3-diazaspiro[5.5]undecane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c12-7-6-9(11-8(13)10-7)4-2-1-3-5-9/h1-6H2,(H2,10,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFWUXAJZSPLBDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC(=O)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(4-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2506202.png)




![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-phenylbutanamide](/img/structure/B2506209.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide hydrochloride](/img/structure/B2506213.png)

![N-(cyanomethyl)-3,4'-difluoro-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2506215.png)
![Tert-butyl N-[1-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]cyclopentyl]carbamate](/img/structure/B2506216.png)

![methyl 2-({[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate](/img/structure/B2506222.png)
![2-(4-((2-methoxyphenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2506225.png)